

## biodegradation pathways of 1,1-dichloroethane in anaerobic conditions

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## Anaerobic Biodegradation of 1,1-Dichloroethane: A Technical Guide

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### **Abstract**

This technical guide provides an in-depth overview of the anaerobic biodegradation pathways of **1,1-dichloroethane** (1,1-DCA), a prevalent environmental contaminant. The document is intended for researchers, scientists, and environmental remediation professionals. It details the core microbial processes, key enzymatic functions, and environmental factors influencing the degradation of this compound. This guide summarizes quantitative data from various studies, outlines detailed experimental protocols for laboratory investigations, and provides visualizations of the key biochemical pathways and experimental workflows. The primary anaerobic degradation mechanism for **1,1-DCA** is reductive dechlorination, a process mediated by specific microorganisms, most notably species of the genus Dehalobacter. This process involves the sequential removal of chlorine atoms, transforming **1,1-DCA** into less chlorinated and often less toxic compounds, such as chloroethane and ultimately ethane.

### Introduction

**1,1-Dichloroethane** (1,1-DCA) is a chlorinated aliphatic hydrocarbon that has been widely used in industrial processes, including as a chemical intermediate and a solvent. Its improper



disposal has led to widespread contamination of soil and groundwater. Under anaerobic conditions, which are common in subsurface environments, microbial activity can lead to the breakdown of 1,1-DCA. Understanding the intricate pathways of this biodegradation is crucial for developing effective bioremediation strategies.

The predominant anaerobic fate of 1,1-DCA is reductive dechlorination, where the compound serves as an electron acceptor in the respiration of certain specialized bacteria. This process is often coupled with the oxidation of an electron donor, such as hydrogen or simple organic acids. While other abiotic degradation pathways like hydrolysis and elimination can occur, they are generally much slower under typical environmental conditions.[1][2]

## **Biodegradation Pathways of 1,1-Dichloroethane**

Under anaerobic conditions, 1,1-DCA primarily undergoes sequential reductive dechlorination. Other potential, though less significant, pathways include dihaloelimination and hydrolysis.

### **Reductive Dechlorination**

The principal biotic pathway for 1,1-DCA degradation in the absence of oxygen is hydrogenolysis, a type of reductive dechlorination. In this process, a chlorine atom is removed and replaced by a hydrogen atom. This is a stepwise reaction:

- **1,1-Dichloroethane** (1,1-DCA) to Chloroethane (CA): The first step involves the removal of one chlorine atom from 1,1-DCA to form chloroethane. This reaction is catalyzed by a specific reductive dehalogenase enzyme.
- Chloroethane (CA) to Ethane: Chloroethane can be further reductively dechlorinated to ethane, a non-toxic end product.

This respiratory process is carried out by organohalide-respiring bacteria, with Dehalobacter species being the most well-documented microorganisms capable of utilizing 1,1-DCA as a terminal electron acceptor for growth.[3][4] The overall reaction requires an electron donor, with hydrogen being a key substrate.[5]

### **Dihaloelimination**



Dihaloelimination is another potential anaerobic biodegradation pathway where two chlorine atoms are removed from adjacent carbon atoms, leading to the formation of an alkene. However, for 1,1-DCA, where both chlorine atoms are on the same carbon atom (a geminal dichloroalkane), this pathway is less common than for vicinal dichloroalkanes like 1,2-dichloroethane. Some studies suggest that certain microbial consortia might be capable of a dihaloelimination-like reaction with 1,1-DCA, but this is not considered a major degradation route.

### **Abiotic Degradation**

Abiotic degradation of 1,1-DCA under anaerobic conditions can occur through hydrolysis and elimination reactions, but these processes are generally very slow.[3] The hydrolytic half-life of 1,1-DCA at neutral pH and 25°C is estimated to be in the order of decades.[1] Therefore, biotic processes are the primary drivers of 1,1-DCA attenuation in anaerobic environments.

### **Key Microorganisms and Enzymes**

The key players in the anaerobic biodegradation of 1,1-DCA are specialized bacteria that can utilize chlorinated compounds for their energy metabolism.

### **Dehalobacter Species**

Members of the genus Dehalobacter are obligate organohalide-respiring bacteria and are frequently implicated in the reductive dechlorination of chlorinated ethanes, including 1,1-DCA. [3][4] These bacteria gain energy for growth by coupling the oxidation of electron donors, primarily hydrogen, to the reduction of chlorinated compounds.

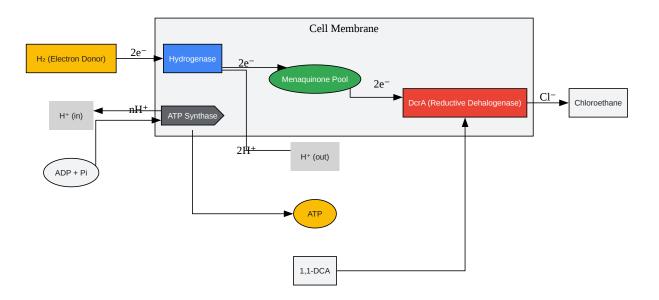
### Reductive Dehalogenases (RDases)

The central enzymes in this process are reductive dehalogenases (RDases). Specifically, the enzyme responsible for the dechlorination of 1,1-DCA in Dehalobacter has been identified as DcrA.[6][7] DcrA is a corrinoid-containing enzyme that catalyzes the cleavage of the carbon-chlorine bond. Interestingly, research has shown that closely related Dehalobacter strains can possess distinct RDases with high substrate specificity. For instance, the ACT-3 mixed culture contains two distinct Dehalobacter populations: one that dechlorinates 1,1,1-trichloroethane (1,1,1-TCA) to 1,1-DCA via the CfrA enzyme, and another that subsequently dechlorinates 1,1-DCA to chloroethane using the DcrA enzyme.[6][7]



### **Electron Transport Chain**

The process of organohalide respiration involves a membrane-bound electron transport chain. [8][9][10] In Dehalobacter, the electrons from the oxidation of hydrogen by a hydrogenase are transferred through a series of carriers, likely including menaquinone, to the terminal reductive dehalogenase (DcrA), which is anchored to the cell membrane.[11] This electron flow is coupled to the generation of a proton motive force, which drives ATP synthesis.



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Electron transport chain in *Dehalobacter* during 1,1-DCA respiration.

# Quantitative Data on Anaerobic Biodegradation of 1,1-DCA

The rate of anaerobic 1,1-DCA biodegradation is influenced by various factors, including the microbial population, the concentration of the substrate and electron donors, temperature, and



pH. The following tables summarize key quantitative data from published studies.

Table 1: Kinetic Parameters for Anaerobic 1,1-DCA Biodegradation

Microorgani sm/Culture	Electron Donor	Temperatur e (°C)	Half- saturation Constant (Ks) (mg/L)	Maximum Growth Rate (µmax) (d-1)	Reference
Dehalococcoi des- containing culture	Lactate	22-24	15-25	0.19-0.52	[12][13]
Landfill- derived culture	Not specified	10	Degradation rate constant: 6.0 x 10-3 L/day	Half-life: 115 days	[1]

Table 2: Degradation Rates of 1,1-DCA in Mixed Cultures



Culture Source	Electron Donor(s)	Initial 1,1- DCA Concentrati on	Degradatio n Rate	Time for Complete Degradatio n	Reference
Aquifer material	Methanol, Ethanol, Acetate, Lactate (MEAL)	Not specified	Progressively increased from ~0.6 to >13 µmol/liter/day	>130 days (for 1,1,1- TCA to CA)	[3][4]
Living sludge	Not specified	Not specified	31.1% degradation to chloroethane (14.5%)	25 days	[1]
Dehalobacter -containing culture	Hydrogen	~50 μM	∼10 µM/day	5 days	[5]

### **Experimental Protocols**

This section provides a generalized, step-by-step protocol for conducting an anaerobic microcosm study to assess the biodegradation of 1,1-DCA.

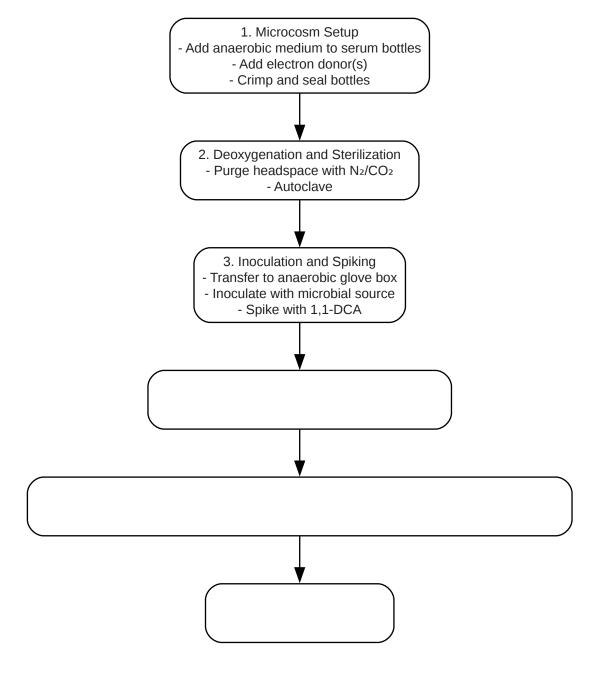
### **Materials**

- Anaerobic glove box (e.g., with an atmosphere of N<sub>2</sub>/CO<sub>2</sub>/H<sub>2</sub>)
- Serum bottles (e.g., 160 mL) with butyl rubber stoppers and aluminum crimp caps
- · Sterile syringes and needles
- Anaerobic mineral medium (specific composition can vary, but typically contains basal salts, a reducing agent like sodium sulfide or cysteine, and a redox indicator like resazurin)
- Electron donor solution (e.g., sterile, anaerobic solutions of hydrogen, lactate, acetate, or a mixture)



- 1,1-DCA stock solution (in a non-volatile, water-miscible solvent like methanol, or as a saturated aqueous solution)
- Inoculum (e.g., groundwater, soil, or an enriched microbial culture)
- Gas chromatograph with a mass spectrometer (GC-MS) or other appropriate detector for analyzing chlorinated hydrocarbons.

## **Experimental Workflow**





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A typical workflow for an anaerobic microcosm study.

### **Detailed Methodology**

- Preparation of Anaerobic Medium: Prepare the mineral medium according to a standard recipe (e.g., DSMZ medium 141 for anaerobes). Add a reducing agent (e.g., sodium sulfide) and a redox indicator (resazurin). Dispense the medium into serum bottles inside an anaerobic glove box.
- Sealing and Sterilization: Seal the bottles with butyl rubber stoppers and aluminum crimps.
   Remove the bottles from the glove box and autoclave to sterilize.
- Addition of Electron Donor and 1,1-DCA: Return the sterile bottles to the anaerobic glove box. Add the desired electron donor(s) from sterile, anaerobic stock solutions. Spike the microcosms with 1,1-DCA to the target initial concentration.
- Inoculation: Inoculate the bottles with the desired microbial source (e.g., 1-10% v/v). Prepare control microcosms, including sterile controls (autoclaved inoculum or no inoculum) and nosubstrate controls (inoculum but no 1,1-DCA).
- Incubation: Incubate the microcosms in the dark at a constant temperature (e.g., 25-30°C).
- Sampling and Analysis: At regular time intervals, remove the microcosms from the incubator
  and allow them to equilibrate to room temperature. For volatile compounds, collect a
  headspace sample using a gas-tight syringe. For non-volatile compounds, a liquid sample
  can be taken. Analyze the samples by GC-MS to quantify the concentrations of 1,1-DCA and
  its degradation products.
- Data Analysis: Plot the concentration of 1,1-DCA and its products over time. Calculate the degradation rate, often modeled using first-order kinetics for low concentrations.

### **Conclusion**

The anaerobic biodegradation of **1,1-dichloroethane** is a microbially-driven process dominated by reductive dechlorination. Dehalobacter species, equipped with specialized reductive dehalogenase enzymes like DcrA, play a pivotal role in the sequential conversion of **1,1-DCA** to



chloroethane and ethane. The efficiency of this process is dependent on the presence of suitable electron donors, particularly hydrogen, and is influenced by various environmental parameters. The information presented in this guide, including the compiled quantitative data and detailed experimental protocols, provides a valuable resource for researchers and practitioners working towards the bioremediation of sites contaminated with 1,1-DCA. Further research into the intricate mechanisms of the electron transport chain and the optimization of conditions for microbial growth and activity will continue to enhance the efficacy of bioremediation technologies for chlorinated solvents.

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